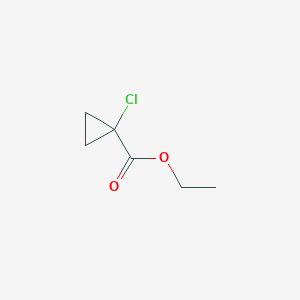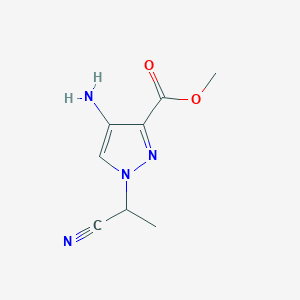
4-Ethylazepane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylazepane-1-carbonyl chloride is an organic compound with the molecular formula C9H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylazepane-1-carbonyl chloride can be synthesized through the reaction of 4-ethylazepane with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its application in pharmaceutical synthesis.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-ethylazepane-1-methanol using reducing agents such as lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium at ambient temperature.
Reduction: Lithium aluminium hydride is used in anhydrous ether at low temperatures.
Major Products Formed:
Substitution Reactions: Products include various amides, esters, and thioesters.
Hydrolysis: The major product is 4-ethylazepane-1-carboxylic acid.
Reduction: The major product is 4-ethylazepane-1-methanol.
Scientific Research Applications
4-Ethylazepane-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethylazepane-1-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
- 4-Methylazepane-1-carbonyl chloride
- 4-Propylazepane-1-carbonyl chloride
- 4-Butylazepane-1-carbonyl chloride
Comparison: 4-Ethylazepane-1-carbonyl chloride is unique due to its specific ethyl substituent, which can influence its reactivity and the properties of its derivatives. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4-ethylazepane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-2-8-4-3-6-11(7-5-8)9(10)12/h8H,2-7H2,1H3 |
InChI Key |
FVPVFNQQGAENHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)


![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)



![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)






